Azido-drtp is classified as a nucleotide analog and is derived from adenosine triphosphate. It is synthesized through various chemical methods that introduce the azido group into the nucleotide structure. The compound is utilized primarily in biochemical assays and molecular biology techniques due to its unique properties that facilitate the study of nucleic acid interactions and modifications.
The synthesis of azido-drtp typically involves several key steps:
The synthesis parameters, including temperature, reaction time, and reagent concentrations, are critical for optimizing yield and purity. For example, maintaining a controlled temperature during the azidation step can significantly affect the reaction kinetics and product stability .
The molecular structure of azido-drtp can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure of azido-drtp and to analyze its purity .
Azido-drtp participates in several key chemical reactions:
These reactions are essential for utilizing azido-drtp in molecular biology applications, particularly in creating labeled nucleic acids for research purposes .
The mechanism of action for azido-drtp primarily revolves around its role as a nucleotide analog:
Azido-drtp exhibits several notable physical and chemical properties:
These properties make azido-drtp suitable for various applications in molecular biology and biochemistry .
Azido-drtp has diverse applications in scientific research:
Azido-dNTPs are classified into three structural categories based on azide attachment sites, each conferring distinct biochemical properties:
Ribose-Modified Variants:The azide group replaces the 3′-hydroxyl or its methylene derivatives. 3′-O-azidomethyl-dUTP exemplifies this category, where an azidomethyl group (–CH₂N₃) caps the 3′-oxygen atom. This modification converts the nucleotide into a reversible terminator: polymerase incorporation adds a single nucleotide, after which the azidomethyl group is cleaved via reducing agents (e.g., tris(2-carboxyethyl)phosphine) to regenerate a 3′-OH, enabling further elongation [3] [6]. Azido-2′,3′-dideoxycytidine triphosphate (Azido-2′,3′-ddCTP) lacks the 3′-OH entirely, acting as an irreversible chain terminator [4] [7].
Base-Modified Variants:Azide groups are conjugated directly to nucleobases via linker arms. C8-alkyne-dCTP features an alkyne handle at the cytosine C8 position, enabling post-incorporation azide conjugation. Similarly, 5-azidomethyl-dUTP carries an azide on the uracil methyl group. These modifications minimally perturb base pairing and polymerase recognition while enabling chemoselective labeling [7].
Triphosphate-Modified Variants:Azides replace non-bridging oxygen atoms in the phosphate chain (e.g., γ-azido-dNTPs). Though less common, these act as photoaffinity probes to study nucleotide-binding proteins [9].
Table 1: Structural Classes and Key Examples of Azido-dNTPs
Modification Site | Example Compound | Functional Property | Primary Application |
---|---|---|---|
Ribose (3′-O) | 3′-O-azidomethyl-dUTP | Reversible terminator | Sequencing-by-synthesis (SBS) |
Ribose (2′,3′-dd) | Azido-2′,3′-ddCTP | Irreversible terminator | RNA library preparation (ClickSeq) |
Nucleobase (C8) | C8-alkyne-dCTP | Click-compatible handle | PCR-based DNA functionalization |
Nucleobase (pyrimidine) | 5-azidomethyl-dUTP | Metabolic labeling probe | Nucleic acid imaging |
Azido-dNTP evolution parallels breakthroughs in bioorthogonal chemistry and DNA sequencing:
Table 2: Key Milestones in Azido-dNTP Development
Year | Advancement | Significance |
---|---|---|
2001 | CuAAC Click Chemistry | Enabled specific conjugation of azido-dNTPs |
2008 | 3′-O-azidomethyl-dNTPs for SERS-SBS | Introduced Raman-compatible reversible terminators |
2012 | Therminator DNA Polymerase optimization | Achieved high efficiency azido-dNTP incorporation |
2014 | Azido-ddCTP for ClickSeq | Revolutionized RNA-seq via chemoselective adapter ligation |
Azido-dNTPs serve three principal biochemical roles:
Bioorthogonal Labeling of Nucleic Acids:Azido groups act as "chemical handles" for fluorescent tagging or affinity enrichment. For example, prenylated RNA in live cells is fluorescently labeled by first incorporating azido-prenyl analogs via metabolic pathways, followed by click reaction with cyclooctyne-fluorophore conjugates [1]. Similarly, C8-alkyne-dCTP incorporated during PCR permits post-amplification attachment of azido-biotin for streptavidin-based pulldown [7].
Controlled Termination in Sequencing:
Table 3: Biochemical Applications of Azido-dNTPs
Application | Mechanism | Outcome |
---|---|---|
Metabolic RNA labeling | Azido-prenyl analog + Click chemistry | Imaging prenylated RNA in live cells |
ClickSeq library construction | Azido-ddCTP termination + Alkyne-adapter ligation | Fragmentation-free RNA sequencing |
SERS-based DNA sequencing | 3′-O-azidomethyl-dNTP incorporation → SERS readout | Sequence detection via Raman scattering |
Telomerase inhibition | AZT-TP chain termination | Telomere shortening in cancer cells |
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